3-amino-N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC nomenclature for this compound is this compound. This nomenclature reflects the complex structural architecture of the molecule, which is built upon a thieno[2,3-b]pyridine core scaffold. The thieno[2,3-b]pyridine represents a bicyclic heterocyclic system where a thiophene ring is fused to a pyridine ring in a specific orientation that creates a planar aromatic system with unique electronic properties.
The structural representation reveals several key functional groups that contribute to the molecule's chemical behavior and biological activity. The core thieno[2,3-b]pyridine system provides a rigid planar framework that serves as the foundation for the various substituents. The 3-amino group introduces a primary amine functionality that can participate in hydrogen bonding and serves as a nucleophilic center for potential chemical modifications. The trifluoromethyl group at position 4 significantly influences the electronic properties of the molecule, increasing its lipophilicity and metabolic stability while also affecting its binding interactions with biological targets.
The carboxamide linkage at position 2 connects the core structure to the N-(3,4-dimethoxyphenyl) moiety, creating an extended aromatic system that enhances the molecule's potential for π-π stacking interactions. The 6-(4-methoxyphenyl) substituent provides additional aromatic character and introduces another methoxy group that can participate in hydrogen bonding interactions. The strategic placement of three methoxy groups throughout the structure creates multiple sites for potential interactions with biological macromolecules while also influencing the compound's solubility and pharmacokinetic properties.
The InChI representation of the compound is InChI=1S/C24H20F3N3O4S/c1-32-14-7-4-12(5-8-14)16-11-15(24(25,26)27)19-20(28)21(35-23(19)30-16)22(31)29-13-6-9-17(33-2)18(10-13)34-3/h4-11H,28H2,1-3H3,(H,29,31), which provides a complete algorithmic description of the molecular structure. The corresponding InChIKey, OESADMGPYZTZDM-UHFFFAOYSA-N, serves as a unique identifier for database searches and computational applications.
Properties
IUPAC Name |
3-amino-N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O4S/c1-32-14-7-4-12(5-8-14)16-11-15(24(25,26)27)19-20(28)21(35-23(19)30-16)22(31)29-13-6-9-17(33-2)18(10-13)34-3/h4-11H,28H2,1-3H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESADMGPYZTZDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC(=C(C=C4)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a member of the thieno[2,3-b]pyridine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNOS
- IUPAC Name : this compound
Anticancer Activity
Research has indicated that thieno[2,3-b]pyridine derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Cytotoxicity : In vitro studies demonstrated that the compound exhibits potent cytotoxicity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC values ranged from 10 µM to 25 µM depending on the cell line tested.
The proposed mechanism of action includes the inhibition of key signaling pathways involved in cell proliferation and survival. Notably:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : It has been shown to induce G1 phase arrest in the cell cycle, leading to reduced proliferation rates.
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-b]pyridine derivatives is influenced by various structural modifications:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methoxy | 4 | Enhances lipophilicity and cytotoxicity |
| Trifluoromethyl | 4 | Increases potency against certain cancer types |
| Dimethoxy | 3, 4 | Contributes to improved selectivity for cancer cells |
Case Studies
- Study on A549 Cells : A study assessed the effect of the compound on A549 lung cancer cells. The results indicated an IC value of approximately 15 µM, with significant morphological changes observed under microscopy consistent with apoptosis.
- HeLa Cell Line Evaluation : Another study focused on HeLa cells where treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC of about 20 µM.
Additional Biological Activities
Beyond anticancer effects, preliminary data suggest potential anti-inflammatory and antiviral activities:
- Anti-inflammatory Effects : The compound demonstrated inhibition of COX enzymes in preliminary assays, suggesting a potential role as an anti-inflammatory agent.
- Antiviral Activity : Limited studies indicate that it may inhibit viral replication in specific viral models, warranting further investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Features
The table below compares substituents and molecular formulas of structurally related compounds:
Key Observations :
Physicochemical Properties
Trends :
- Trifluoromethyl groups : Consistently increase lipophilicity (LogP) across analogs .
- Methoxy groups : Enhance aqueous solubility (e.g., CID 1033185) but may reduce cellular uptake .
Antiplasmodial Activity ():
- 3,6-Diamino-4-(3-fluorophenyl) analog: IC₅₀ = 0.12 µM against Plasmodium falciparum .
FOXM1 Inhibition ():
- Compound 8 (4-chloro-2-CF₃phenyl) : IC₅₀ = 1.2 µM against breast cancer cells (MDA-MB-231) .
- Electron-withdrawing groups : Enhance binding to hydrophobic pockets in FOXM1.
Anti-Hypertrophic Activity ():
Preparation Methods
Direct Trifluoromethylation
Using trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source (e.g., CsF) enables direct CF₃ incorporation into pyridine intermediates. This method achieves moderate yields (55–65%) but requires anhydrous conditions.
Pre-Functionalized Building Blocks
An alternative approach utilizes pyridine precursors pre-equipped with the CF₃ group. For example, 3-cyano-4-trifluoromethylpyridine-2(1H)-thione is synthesized via cyclocondensation of trifluoroacetylacetonitrile with elemental sulfur and ammonium acetate. This method streamlines subsequent steps but demands specialized starting materials.
Installation of the 4-Methoxyphenyl Substituent
The 4-methoxyphenyl group at position 6 is introduced via Suzuki-Miyaura cross-coupling , leveraging palladium catalysis. A representative procedure involves reacting a brominated thieno[2,3-b]pyridine intermediate with 4-methoxyphenylboronic acid under the following conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2 eq) |
| Solvent | DMF/H₂O (4:1) |
| Temperature | 90°C, 12–16 hours |
| Yield | 70–75% |
This method ensures regioselectivity and compatibility with the trifluoromethyl group.
Carboxamide Formation at Position 2
The conversion of the ester group at position 2 to a carboxamide is achieved through amidation . The ester intermediate is hydrolyzed to the carboxylic acid using NaOH in ethanol/water (1:1) at reflux, followed by activation with 1,1′-carbonyldiimidazole (CDI) and coupling with 3,4-dimethoxyaniline in tetrahydrofuran (THF).
Optimized Amidation Protocol :
-
Hydrolysis: 2 M NaOH, ethanol/H₂O, reflux, 4 hours.
-
Activation: CDI (1.2 eq), THF, 0°C to room temperature, 2 hours.
-
Coupling: 3,4-dimethoxyaniline (1.5 eq), THF, 60°C, 8 hours.
Introduction of the Amino Group at Position 3
The amino group is introduced via nitro group reduction or direct amination . A patented method describes the reduction of a nitro precursor using hydrogen gas (1 atm) and 10% Pd/C in ethanol at 50°C for 6 hours, achieving >90% yield. Alternatively, Hoffmann-type degradation of an imide intermediate using NaOH and Br₂ in aqueous ethanol provides the amine.
Comparative Analysis of Synthetic Routes
The table below evaluates two representative methods for synthesizing the target compound:
Key Observations :
-
Method A offers higher efficiency and fewer steps due to optimized coupling reactions.
-
Method B’s reliance on pre-functionalized intermediates reduces flexibility but improves regioselectivity.
Challenges and Optimization Strategies
Steric Hindrance
The proximity of the 4-methoxyphenyl and trifluoromethyl groups creates steric congestion, necessitating high-temperature coupling reactions (e.g., 100–110°C in DMF). Microwave-assisted synthesis has been explored to reduce reaction times from 16 hours to 2–3 hours with comparable yields.
Sensitivity of the Amino Group
The primary amine at position 3 is prone to oxidation. Protection with tert-butoxycarbonyl (Boc) during amidation steps prevents undesired side reactions. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Industrial-Scale Considerations
For large-scale production, flow chemistry techniques are employed to enhance reproducibility and safety. Key adaptations include:
Q & A
Basic: What are the key synthetic strategies for this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[2,3-b]pyridine core via cyclization of precursor thioureas or thioamides. Subsequent functionalization includes:
- Amination at the 3-position using ammonia or substituted amines under reflux conditions.
- Coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce aryl groups (e.g., 4-methoxyphenyl) at the 6-position.
- Trifluoromethylation via halogen exchange (e.g., using CF₃Cu reagents) at the 4-position.
Critical parameters include solvent choice (DMF, DMSO), temperature control (60–120°C), and catalysts (Pd for coupling). Purification often employs column chromatography or recrystallization .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and regioselectivity (e.g., distinguishing methoxy groups on aryl rings) .
- Mass Spectrometry (MS): High-resolution MS validates molecular formula and detects impurities.
- X-ray Crystallography: Resolves ambiguities in molecular conformation (e.g., planarity of the thienopyridine core) .
- HPLC: Ensures purity (>95%) for biological assays .
Advanced: How can computational methods optimize its synthetic pathway?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states, identifying optimal conditions for trifluoromethylation or coupling steps. For example:
- Reaction Path Search: Tools like GRRM or AFIR map energy barriers for cyclization steps .
- Solvent Effects: COSMO-RS simulations guide solvent selection to stabilize intermediates .
- Machine Learning: Models trained on reaction databases predict yields under varying conditions (e.g., temperature, catalyst loading) .
Advanced: How to address discrepancies in reported biological activity data?
Methodological Answer:
Contradictions (e.g., variable IC₅₀ values in kinase assays) may arise from:
- Impurity Profiles: Re-evaluate purity via HPLC-MS and retest activity .
- Structural Analogues: Compare with derivatives (e.g., 3-amino-4,6-dimethylthieno[2,3-b]pyridines) to isolate substituent effects .
- Assay Conditions: Standardize protocols (e.g., ATP concentration in kinase assays) to reduce variability .
Advanced: How to design experiments for optimizing reaction yields?
Methodological Answer:
Use Design of Experiments (DOE) to systematically vary parameters:
- Factors: Temperature, solvent polarity, catalyst ratio.
- Response Surface Methodology (RSM): Models interactions between factors to identify maxima in yield .
- Taguchi Methods: Prioritize factors with the highest impact (e.g., solvent choice for cyclization steps) .
Advanced: What is the role of substituents in modulating biological activity?
Methodological Answer:
- Methoxy Groups (3,4-dimethoxyphenyl): Enhance solubility and influence π-π stacking in target binding pockets.
- Trifluoromethyl Group: Increases metabolic stability and hydrophobic interactions .
- 4-Methoxyphenyl at 6-Position: Modulates steric hindrance in enzyme active sites.
SAR studies suggest replacing the 4-trifluoromethyl group with cyano or nitro groups alters potency .
Advanced: How to confirm molecular conformation in solution vs. solid state?
Methodological Answer:
- X-ray Crystallography: Resolves solid-state conformation (e.g., dihedral angles between thienopyridine and aryl groups) .
- NOESY NMR: Detects through-space interactions in solution to validate dynamic conformations .
- DFT Calculations: Compare computed vs. experimental structures to assess flexibility .
Advanced: How to resolve conflicting spectroscopic data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Variable Temperature NMR: Identifies dynamic processes (e.g., rotamers) causing peak splitting .
- Isotopic Labeling: Use ¹⁵N/¹⁹F-labeled analogs to assign ambiguous signals .
- Cross-Validation: Compare with structurally characterized analogues (e.g., 3-[bis(p-tolylsulfonyl)amino] derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
